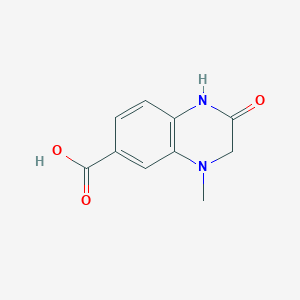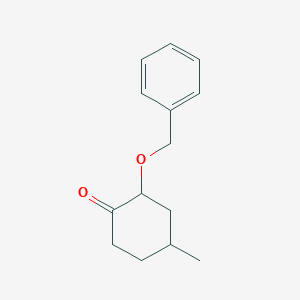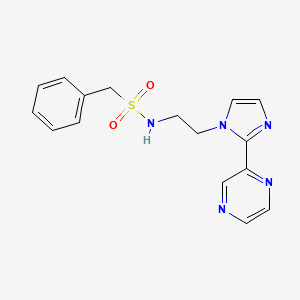
Tert-butyl 6-amino-5-bromopyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-amino-5-bromopyridine-2-carboxylate, also known as TBAPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of pyridine carboxylates and has a molecular formula of C11H14BrN3O2.
Mechanism of Action
The exact mechanism of action of Tert-butyl 6-amino-5-bromopyridine-2-carboxylate is not fully understood. However, it is believed that Tert-butyl 6-amino-5-bromopyridine-2-carboxylate exerts its anti-cancer activity by inhibiting the growth and proliferation of cancer cells, inducing apoptosis (programmed cell death), and blocking angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells).
Biochemical and Physiological Effects:
Tert-butyl 6-amino-5-bromopyridine-2-carboxylate has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, Tert-butyl 6-amino-5-bromopyridine-2-carboxylate has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl 6-amino-5-bromopyridine-2-carboxylate is its high yield and purity, which makes it an ideal compound for use in various laboratory experiments. Additionally, Tert-butyl 6-amino-5-bromopyridine-2-carboxylate is relatively stable and easy to handle, which further enhances its usefulness in the laboratory. However, one of the limitations of Tert-butyl 6-amino-5-bromopyridine-2-carboxylate is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several potential future directions for the study of Tert-butyl 6-amino-5-bromopyridine-2-carboxylate. One possible direction is the further investigation of its anti-cancer activity and its potential use as a therapeutic agent for the treatment of cancer. Another potential direction is the development of new synthetic methods for the production of Tert-butyl 6-amino-5-bromopyridine-2-carboxylate and related compounds. Additionally, the study of Tert-butyl 6-amino-5-bromopyridine-2-carboxylate's unique properties may lead to the development of novel materials with useful applications in various fields.
Synthesis Methods
The synthesis of Tert-butyl 6-amino-5-bromopyridine-2-carboxylate involves a multi-step process that includes the reaction of tert-butyl 6-bromo-5-chloropyridine-2-carboxylate with ammonia and sodium azide. The resulting product is then treated with tert-butylamine to obtain Tert-butyl 6-amino-5-bromopyridine-2-carboxylate in high yield and purity.
Scientific Research Applications
Tert-butyl 6-amino-5-bromopyridine-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Tert-butyl 6-amino-5-bromopyridine-2-carboxylate has been shown to exhibit potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. In organic synthesis, Tert-butyl 6-amino-5-bromopyridine-2-carboxylate has been used as a key intermediate in the synthesis of various pharmaceuticals and natural products. In material science, Tert-butyl 6-amino-5-bromopyridine-2-carboxylate has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
tert-butyl 6-amino-5-bromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)7-5-4-6(11)8(12)13-7/h4-5H,1-3H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAPXWNMULUGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-amino-5-bromopyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(Benzylsulfonyl)spiro[chroman-2,4'-piperidine]](/img/structure/B2721434.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2721436.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2721439.png)

![N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2721442.png)
![ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2721443.png)


![1-[4-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2721451.png)

![N-(2-chlorobenzyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721453.png)

![2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2721456.png)